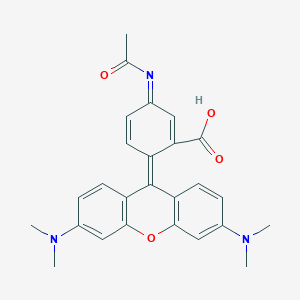

Acetamidotetramethylrhodamine

Description

Properties

CAS No. |

124985-63-3 |

|---|---|

Molecular Formula |

C26H25N3O4 |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |

InChI Key |

GXOCAICLOJUEBX-UHFFFAOYSA-N |

SMILES |

CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |

Canonical SMILES |

CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |

Synonyms |

acetamidotetramethylrhodamine ATMR |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetamidotetramethylrhodamine and Its Derivatives

Strategies for Acetamidotetramethylrhodamine Synthesis

The synthesis of the rhodamine core has evolved significantly, moving from traditional methods with inherent limitations to modern, high-yield, and scalable approaches.

Traditionally, rhodamine dyes, including tetramethylrhodamine (B1193902) (TMR), have been synthesized via the condensation of 3-aminophenols with phthalic anhydrides. nih.govpsu.edu This method, while foundational, often suffers from several drawbacks. When an unsymmetrical phthalic anhydride (B1165640) is used to introduce a functional group for conjugation (e.g., a carboxyl group), the reaction produces a mixture of 5- and 6-isomers which are notoriously difficult to separate. researchgate.netgoogle.com Furthermore, these condensation reactions can require harsh conditions, such as high temperatures, and often result in modest to low yields (typically under 40%), complicated by the formation of side products that necessitate problematic purification procedures. nih.govpsu.edu

To overcome the limitations of conventional methods, significant innovations in synthetic strategies have been developed. A major advancement involves replacing the unsymmetrical anhydride reagents with alternatives like phthalaldehydic acids. researchgate.netgoogle.com This approach provides only one point of reactivity for the aminophenol, which circumvents the issue of isomer generation and allows for the direct synthesis of single-isomer tetramethylrhodamines. researchgate.netgoogle.com This method has been shown to produce functionalized TMRs as single isomers in yields of 50-58%. researchgate.net

Table 1: Comparison of Synthetic Routes for Functionalized Tetramethylrhodamine

| Method | Key Reagents | Typical Yield | Key Features | References |

|---|---|---|---|---|

| Conventional Condensation | 3-Dimethylaminophenol, Carboxyl-substituted phthalic anhydride | <40% | Produces difficult-to-separate 5- and 6-isomers; harsh reaction conditions. | nih.govgoogle.com |

| Phthalaldehydic Acid Method | 3-Dimethylaminophenol, Phthalaldehydic acids | 50-58% | Eliminates isomer generation by providing a single point of reactivity. | researchgate.netgoogle.com |

| Nucleophilic Addition to Xanthone | Lithium dicarboxybenzenide, Diaminoxanthone | 72-90% | Protecting-group-free; fewer steps; highly scalable and provides access to diverse structures. | biorxiv.orgresearchgate.net |

Bioconjugation Techniques for this compound Integration

Bioconjugation is the process of chemically linking molecules to form novel complexes, and it is fundamental to the use of fluorescent dyes in biology. rjsocmed.comnih.gov For this compound, this typically involves creating derivatives that bear specific reactive groups capable of forming stable covalent bonds with functional groups on biomolecules, such as proteins and peptides. researchgate.netspirochem.com

The most common targets for bioconjugation on proteins are the thiol groups of cysteine residues and the primary amine groups of lysine (B10760008) residues. researchgate.netspirochem.com Derivatives of tetramethylrhodamine have been engineered to react selectively with these groups. aatbio.com

Cysteine-selective modification is a highly favored strategy for site-specific protein labeling due to the unique reactivity of the thiol side chain and the relative rarity of cysteine in proteins. nih.govrsc.org The most prevalent functional groups used for this purpose are iodoacetamides and maleimides. nih.govfishersci.com

Iodothis compound (IATR) is a classic thiol-reactive probe. researchgate.netaspendiscovery.co.uk The iodoacetamide (B48618) moiety reacts with the sulfhydryl group of cysteine via a nucleophilic substitution reaction to form a stable thioether bond. medchemexpress.comnih.gov This reaction is highly specific for thiols under controlled pH conditions (typically pH 7.0-7.5). biotium.com Optimized syntheses for isomerically pure 6-iodothis compound (6-IATR) have been developed to facilitate its use in specific labeling of cysteine residues in proteins. researchgate.netnih.govnih.gov

Tetramethylrhodamine Maleimide (B117702) is another widely used thiol-reactive dye. fishersci.comscbt.comabcam.com The maleimide group reacts with thiol groups through a Michael addition to form a stable thioether linkage. biotium.com This reaction is highly efficient and can be performed at neutral pH. nih.govbiotium.com

Table 2: Thiol-Reactive Derivatives of Tetramethylrhodamine for Cysteine Labeling

| Derivative Name | Reactive Group | Target | Key Features | References |

|---|---|---|---|---|

| Iodothis compound (IATR) | Iodoacetamide | Cysteine Thiol | Forms a stable thioether bond; highly selective for thiols. | researchgate.netmedchemexpress.comnih.gov |

| Tetramethylrhodamine Maleimide | Maleimide | Cysteine Thiol | Forms a stable thioether bond via Michael addition; efficient at neutral pH. | fishersci.combiotium.comabcam.com |

| Tetramethylrhodamine Methanethiosulfonate (MTS) | Methanethiosulfonate | Cysteine Thiol | Fast-reacting and highly selective for forming a disulfide bond. | biotium.com |

Lysine residues, with their solvent-accessible primary amine side chains, are common targets for bioconjugation. creativebiolabs.netcreative-biolabs.com This strategy is widely used due to the abundance of lysine residues on the surface of most proteins. creative-biolabs.com

The most common method for labeling lysine residues involves using a derivative of tetramethylrhodamine that contains a carboxylic acid group (e.g., carboxytetramethylrhodamine, TAMRA). This carboxyl group is activated to form a highly reactive N-hydroxysuccinimidyl (NHS) ester . psu.educreative-biolabs.com The NHS ester readily reacts with the nucleophilic ε-amino group of a lysine residue to form a stable and irreversible amide bond. creative-biolabs.comthermofisher.com

This conjugation reaction is typically performed in a buffer with a slightly basic pH (8.0-9.0) to ensure the lysine amine is deprotonated and thus maximally nucleophilic. thermofisher.com While effective, a significant characteristic of lysine-based conjugation is its potential for heterogeneity. Since most proteins have multiple surface-exposed lysines, this method often results in a mixture of protein-dye conjugates with varying numbers of dye molecules attached at different locations (i.e., a range of drug-to-antibody ratios, or DARs). creativebiolabs.netnih.gov

Table 3: Amine-Reactive Derivatives of Tetramethylrhodamine for Lysine Labeling

| Derivative Name | Reactive Group | Target | Key Features | References |

|---|---|---|---|---|

| Carboxytetramethylrhodamine, NHS Ester (TAMRA-NHS) | N-Hydroxysuccinimidyl Ester | Lysine Amine | Forms a stable amide bond; reacts with primary amines at pH 8-9. | psu.educreative-biolabs.comthermofisher.com |

| Tetramethylrhodamine Isothiocyanate (TRITC) | Isothiocyanate | Lysine Amine | Forms a stable thiourea (B124793) bond; reacts with primary amines. | aatbio.comscbt.com |

Photoredox Catalysis in Bioconjugation of this compound

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild and biocompatible conditions, making it highly suitable for bioconjugation. d-nb.inforesearchgate.net This strategy utilizes visible light to excite a photocatalyst, initiating a single-electron transfer (SET) process that can activate substrates for specific reactions. d-nb.infonih.gov The application of this methodology to rhodamine-based dyes like this compound allows for precise, spatiotemporally controlled labeling of biomolecules. ed.ac.uk

A significant challenge in applying artificial photoredox catalysis in living systems is the potential for off-target effects and toxicity. ed.ac.uk To address this, researchers have developed bioorthogonally activatable photocatalysts. In one approach, a potent photocatalyst based on a rhodamine core was synthesized and subsequently quenched by attaching a 1,2,4,5-tetrazine (B1199680) group. ed.ac.uk This quenched photocatalyst (PC-Tz) can be delivered to a specific cellular location, such as the mitochondria. Its photocatalytic activity is restored only upon an intracellular inverse electron-demand Diels-Alder (iEDDA) reaction with a targeted molecule like trans-cyclooctene (B1233481) (TCO). ed.ac.uk

Once activated by near-infrared (NIR) light, the rhodamine-based catalyst can perform specific oxidative chemistry. For example, it can facilitate the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+, a key process in the mitochondrial electron transport chain. ed.ac.uk This precise control allows for the manipulation of cellular processes in a targeted manner. ed.ac.uk The ability to modify specific amino acid residues, such as tyrosine or C-terminal carboxylates, through photoredox-mediated reactions further expands the utility of this technique for creating homogeneous protein conjugates. d-nb.infonih.gov

Below is a table summarizing the characteristics of a bioorthogonally activatable photoredox system based on a rhodamine core.

| Feature | Description | Source |

| Photocatalyst Core | Heteroatom-substituted rhodamine, such as Si-rhodamine (Si-rho). | ed.ac.uk |

| Quenching Group | 1,2,4,5-tetrazine is attached to the rhodamine core to silence its photocatalytic activity. | ed.ac.uk |

| Activation Mechanism | Bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO). | ed.ac.uk |

| Cellular Target | Can be localized to specific organelles, such as mitochondria, by conjugating TCO to a targeting moiety. | ed.ac.uk |

| Catalytic Function | Upon activation with light, it catalyzes the oxidation of endogenous molecules like NADH to NAD+. | ed.ac.uk |

| Light Source | Near-infrared (NIR) light is often used for activation due to its deeper tissue penetration. | ed.ac.uk |

Click Chemistry Approaches for this compound Bioconjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, aqueous conditions with no interfering side reactions. nih.govresearchgate.net These bioorthogonal reactions are ideal for bioconjugation, allowing for the precise attachment of reporter molecules like this compound to biomolecules in complex biological mixtures. nih.govnih.gov

For this compound to be used in click chemistry, it must first be functionalized with a reactive handle, typically an azide (B81097) or an alkyne group. The biomolecule of interest is correspondingly functionalized with the complementary group. The two key click chemistry reactions used for bioconjugation are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where a terminal alkyne and an azide react to form a stable 1,2,3-triazole linkage. The reaction is catalyzed by copper(I) ions. While highly efficient, the potential toxicity of the copper catalyst can be a limitation for in vivo applications. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) derivative. The ring strain provides the activation energy for the reaction with an azide, allowing the cycloaddition to proceed without a catalyst. nih.gov This makes SPAAC highly suitable for labeling molecules in living cells and organisms. nih.gov

Beyond these, other innovative click-type reactions are emerging, such as tyrosine-click chemistry, which targets the naturally occurring phenol (B47542) ring of tyrosine residues, eliminating the need to pre-modify the target protein with a reactive handle. mdpi.com

The table below compares the two primary click chemistry approaches for bioconjugation.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Source(s) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide | nih.govnih.gov |

| Catalyst Required | Yes (Copper (I)) | No | nih.gov |

| Reaction Speed | Generally very fast. | Can be slower than CuAAC, but rates are improving with new cyclooctyne designs. | nih.gov |

| Biocompatibility | Limited for in vivo studies due to copper toxicity. | Excellent; widely used in living systems. | nih.gov |

| Typical Application | In vitro labeling, material science, synthesis of bioconjugates outside of living cells. | Labeling of biomolecules on and inside living cells and organisms. | nih.gov |

Derivatization Methods for Enhanced Analytical Performance and Detection

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. nih.gov For a fluorescent dye like this compound, derivatization can be employed to enhance its detection by techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov

While fluorescent detection is a primary application, mass spectrometry provides crucial structural information. However, molecules like rhodamines may not ionize efficiently under certain ESI conditions. A common strategy is to introduce a chemical group that improves ionization efficiency or chromatographic retention and peak shape. nih.gov

For example, a derivatization methodology developed for deoxynucleotide adducts can be adapted. nih.gov This involves reacting the target molecule with an agent that imparts greater hydrophobicity and a more readily ionizable functional group. By reacting this compound with a suitable derivatizing agent, its signal intensity in positive ion mode ESI-MS could be significantly increased. This allows for lower detection limits and more reliable quantification, which is critical when analyzing trace amounts of labeled biomolecules. nih.gov

The table below outlines potential derivatization strategies to improve LC-MS performance, based on established principles.

| Derivatizing Agent Class | Target Functional Group on Rhodamine | Expected Enhancement | Source |

| Aliphatic Amines (e.g., Hexamethyleneimine) | Carboxylic Acid | Increased hydrophobicity, improved reversed-phase chromatography, enhanced positive mode ionization. | nih.gov |

| Quaternary Ammonium Moieties | Carboxylic Acid or other suitable handle | Introduces a permanent positive charge, significantly boosting ESI+ signal. | |

| Silylating Agents (e.g., TMS) | Amine or Carboxylic Acid | Increases volatility and hydrophobicity, may improve chromatographic peak shape. | |

| Hydrophobic Acylating Agents | Primary/Secondary Amine | Increases hydrophobicity for better retention in reversed-phase LC. |

Diversity-Oriented Synthesis for this compound Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy used to efficiently generate collections of structurally diverse small molecules. cam.ac.ukscispace.com Unlike target-oriented synthesis, which aims to create a single, specific molecule, DOS explores chemical space by systematically varying molecular scaffolds, stereochemistry, and appendages. cam.ac.ukfrontiersin.org This approach is invaluable for discovering novel probes for biological pathways or lead compounds for drug discovery. mit.edu

Applying DOS principles to the this compound scaffold would involve creating a library of analogs with varied properties. The goal is to produce molecules with potentially new or improved fluorescent properties, different cell permeability, or unique biological targeting capabilities. A common DOS strategy is the "build/couple/pair" algorithm: mit.edunih.gov

Build: Simple starting materials (building blocks) are synthesized. For rhodamine analogs, this could involve creating a variety of substituted xanthene precursors or different amino-phenol building blocks.

Couple: These building blocks are combined to create a set of densely functionalized, but structurally similar, intermediates.

Pair: A series of intramolecular reactions are performed on the intermediates, using different reaction conditions to guide the cyclization and rearrangement processes, thereby generating a wide range of distinct molecular scaffolds. nih.gov

By varying the building blocks and the pairing strategies, a single synthetic pathway can lead to a large library of diverse rhodamine-like compounds. mit.edu This allows for a broad exploration of structure-activity relationships, which would be impossible with traditional one-at-a-time synthesis.

The following table outlines a hypothetical DOS strategy for generating this compound analogs.

| DOS Strategy Element | Application to Rhodamine Scaffold | Goal of Diversification | Source(s) |

| Scaffold Diversity | Altering the core xanthene structure (e.g., introducing heteroatoms like Si, P) or changing the ring fusion patterns. | To create fundamentally new fluorophore cores with different spectral properties (e.g., emission wavelength, quantum yield). | cam.ac.ukscispace.com |

| Building Block Diversity | Using different substituted aminophenols or phthalic anhydride derivatives in the initial condensation reaction. | To modify solubility, cell permeability, and electronic properties of the fluorophore. | scispace.com |

| Stereochemical Diversity | Introducing chiral centers on the scaffold or on substituents and controlling their configuration. | To explore specific interactions with chiral biological targets like proteins or DNA. | frontiersin.org |

| Appendage Diversity | Modifying the terminal acetamido group with a variety of other functional groups (e.g., for bioconjugation, targeting). | To create probes for specific applications (e.g., click chemistry, antibody labeling). | nih.gov |

Advanced Spectroscopic Analysis of Acetamidotetramethylrhodamine and Its Bioconjugates

Fluorescence Spectroscopy Techniques

Fluorescence spectroscopy offers a suite of sensitive methods to investigate the properties of fluorescent molecules and their interactions with the surrounding environment. For Acetamidotetramethylrhodamine, these techniques are pivotal in elucidating the structure-function relationships of the biomolecules to which it is conjugated.

Steady-state fluorescence analysis involves the continuous excitation of a fluorophore at a specific wavelength and the measurement of the resulting emitted light, providing a time-averaged spectrum of the fluorescence. This technique is fundamental for determining the basic photophysical properties of a fluorophore, such as its excitation and emission maxima, and for observing changes in these properties upon conjugation to a biomolecule or in response to environmental alterations.

The fluorescence of tetramethylrhodamine (B1193902) derivatives is generally insensitive to pH changes, which is a significant advantage over other dyes like fluorescein (B123965). However, when conjugated to proteins, the absorption spectrum of tetramethylrhodamine can be influenced by the labeling location and the degree of substitution, sometimes resulting in two absorption peaks. Research on polyproline helices labeled with tetramethylrhodamine has shown that as the distance between two dye molecules decreases, the fluorescence emission intensity also decreases due to self-quenching. The fluorescence excitation spectra of these helices, however, consistently resemble that of a tetramethylrhodamine monomer, with a main peak around 550 nm and a shoulder at 520 nm.

| Compound/Conjugate | Excitation Maxima (λex) | Emission Maxima (λem) | Solvent/Environment |

|---|---|---|---|

| Tetramethylrhodamine ethyl ester (TMRE) | 552 nm | 574 nm | Not specified |

| 5'-Carboxytetramethylrhodamine (TAMRA)-labeled DNA aptamer | 563 nm | 590 nm | Buffer |

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time a fluorophore spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment, making it a powerful tool for studying molecular interactions and dynamics. atto-tec.commdpi.com

The fluorescence lifetime of a dye can be influenced by factors such as the solvent, temperature, and conjugation to other molecules. atto-tec.com For instance, studies on 5'-carboxytetramethylrhodamine (TAMRA) conjugated to a DNA aptamer have revealed complex fluorescence kinetics. nih.gov The fluorescence decay of the TAMRA-aptamer is best described by a model with multiple lifetime components that are highly dependent on temperature. nih.gov One lifetime component is similar to that of the free TAMRA, while another is quenched and shows a temperature dependence indicative of a charge transfer reaction. nih.gov This environmental sensitivity of the fluorescence lifetime is a key aspect exploited in many biological assays. nih.gov

Fluorescence lifetime measurements are typically performed using techniques such as Time-Correlated Single Photon Counting (TCSPC), which can achieve picosecond time resolution and high detection sensitivity. atto-tec.commdpi.com

| Fluorophore | Fluorescence Lifetime (τ) | Conditions | Measurement Technique |

|---|---|---|---|

| ATTO 488 carboxy | 4.1 ns | Aqueous solution (PBS, pH 7.4) at 22 °C | Time-Correlated Single Photon Counting (TCSPC) |

| Rhodamine 6G | 4.08 ns | Solution with no iodide quenching | Not specified |

| NIR-emitting ESIPT dyes | ~2–4 ns (two-component decay) | CH2Cl2 | Time-Correlated Single Photon Counting (TCSPC) |

Fluorescence polarization or anisotropy is a technique that measures the rotational mobility of a fluorescent molecule. nih.govbmglabtech.com When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to a certain degree, depending on how much the molecules have rotated during the fluorescence lifetime. bmglabtech.com Larger molecules or molecules in viscous environments rotate slower, resulting in higher polarization/anisotropy values. This principle is widely used to study binding events, as the binding of a small fluorescently labeled molecule to a larger one will significantly slow its rotation and thus increase its anisotropy. nih.gov

Fluorescence polarization has been instrumental in characterizing the motion and orientation of biomolecules. A notable application involves the use of isomers of iodothis compound (IATR) to probe the orientation of myosin regulatory light chains in single skeletal muscle fibers. nih.gov In these studies, the regulatory light chain of myosin was covalently labeled with either the 5- or 6-isomer of IATR. The distinct orientations of the dipoles of the 5- and 6-ATR were then determined by fluorescence polarization. nih.gov

The research revealed that during the transition from a rigor to a relaxed state, the 5-ATR dipole became more perpendicular to the fiber axis, while the 6-ATR dipole became more parallel. nih.gov These orientation changes were dependent on the overlap between myosin and actin filaments. nih.gov Furthermore, changes in temperature and ionic strength were also found to affect the orientation and order of the attached probes. nih.gov Such studies provide detailed insights into the conformational changes that proteins undergo during their biological function.

The use of different isomers of a fluorescent probe can provide more nuanced information in complex biological systems. The 5- and 6-isomers of this compound (ATR) have been used to study structural changes in the myosin heavy chain in muscle fibers. nih.gov By covalently binding these isomers to a specific cysteine residue (SH-1), researchers were able to monitor orientational changes following events like the photolysis of caged ATP. nih.gov

The studies found that both the 5- and 6-isomers of ATR reported similar large and rapid changes in fluorescence polarization signals upon ATP release, which occurred before the generation of force. nih.gov This suggests that the observed structural changes are not directly linked to the force-generating event itself but may be part of a communication pathway within the myosin molecule. nih.gov The ability to use specific isomers of ATR allows for a more detailed mapping of molecular mechanics in intricate biological machinery.

| Probe | Biological System | Finding | Technique |

|---|---|---|---|

| 5- and 6-isomers of Iodothis compound (IATR) | Myosin regulatory light chains in rabbit psoas muscle fibers | The 5- and 6-ATR dipoles have distinct orientations that change during muscle state transitions (rigor to relaxed). nih.gov | Steady-State Fluorescence Polarization |

| 5- and 6-isomers of this compound (ATR) | Myosin heavy chain (SH-1) in rabbit psoas muscle fibers | Structural changes at SH-1, monitored by ATR, are not directly associated with the force-generating event of muscle contraction. nih.gov | Fluorescence Polarization |

Fluorescence Polarization Anisotropy Studies

Absorbance Spectroscopy (UV-Vis) for Characterization

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to quantify the amount of light absorbed by a sample at different wavelengths. msu.eduutoronto.ca For a chromophore like this compound, the UV-Vis spectrum is characterized by a strong absorption band in the visible region, which is responsible for its color. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) at this wavelength are key parameters for characterizing the dye and quantifying its concentration.

The extent of conjugation in a molecule is a primary factor affecting its absorption wavelength; as conjugation increases, the absorption maximum shifts to longer wavelengths (a bathochromic shift). utoronto.ca For rhodamine derivatives, the absorption spectrum is a characteristic feature. For example, Rhodamine B Base has an absorbance peak at 541 nm, while Rhodamine 6G in ethanol (B145695) has a λmax around 530 nm. The absorption spectrum of tetramethylrhodamine often shows a peak around 550 nm with a shoulder at approximately 520 nm.

| Compound | Absorbance Maximum (λmax) | Solvent/Environment |

|---|---|---|

| Rhodamine B Base | 541 nm | Not specified |

| Rhodamine 6G | ~530 nm | Ethanol |

| Tetramethylrhodamine (general) | ~550 nm | Not specified |

Integration with Other Spectroscopic Methods for Comprehensive Analysis

A thorough understanding of the behavior of this compound and its bioconjugates, particularly within complex biological systems, necessitates a multi-faceted analytical approach. Relying on a single spectroscopic technique often provides an incomplete picture. By integrating complementary methods such as Raman spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and multivariate analysis, researchers can achieve a comprehensive characterization, from fine structural details to dynamic interactions within intricate matrices.

Raman Spectroscopy for Conformational and Intermolecular Interaction Studies

Raman spectroscopy is a powerful, non-invasive optical technique that provides detailed information about the vibrational modes of molecules, making it highly sensitive to changes in molecular structure, conformation, and the local chemical environment. mdpi.com When applied to this compound and its bioconjugates, it offers unique insights into their structural integrity and interactions with their surroundings.

The Raman spectrum of a rhodamine derivative is characterized by a series of distinct peaks corresponding to the vibrational modes of its xanthene core and substituent groups. researchgate.netresearchgate.net These peaks are sensitive to conformational changes. For instance, shifts in the vibrational frequencies of the aromatic C-C stretching modes can indicate changes in the planarity of the xanthene ring system upon conjugation to a biomolecule or interaction with a cellular component.

Furthermore, Raman spectroscopy is adept at probing intermolecular interactions. Studies on related rhodamine molecules have shown that factors like hydrogen bonding and the presence of counter-ions can have noticeable effects on the Raman spectra. ustc.edu.cnsemanticscholar.orgdiva-portal.org For this compound bioconjugates, this sensitivity allows for the study of:

Hydrogen Bonding: Changes in the vibrational modes of the amide group (-NH-C=O) can reveal the formation or disruption of hydrogen bonds between the dye and its target biomolecule or solvent molecules.

Hydrophobic Interactions: Subtle shifts in the spectra, particularly in the regions corresponding to the xanthene ring, can provide evidence of interactions with nonpolar regions of proteins or lipids.

Surface Interactions: When combined with techniques like Surface-Enhanced Raman Scattering (SERS), where molecules are analyzed on a nanostructured metal surface, the signal can be dramatically amplified. This allows for the detection of minute conformational changes that occur when a bioconjugate adsorbs onto a surface, providing insights relevant to biosensor development and cellular imaging. ustc.edu.cnsemanticscholar.orgdiva-portal.org

Theoretical calculations, such as those using density functional theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign specific vibrational modes and to better understand the influence of intermolecular forces on the observed spectra. ustc.edu.cnsemanticscholar.orgdiva-portal.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for this compound |

| Aromatic C-C Stretch | 1300 - 1650 | Sensitive to the electronic structure and planarity of the xanthene core. Changes can indicate interaction with biomolecules. researchgate.net |

| C-H Bending (in-plane) | 1100 - 1200 | Provides information on the substitution pattern of the aromatic rings. |

| Amide I (C=O Stretch) | 1600 - 1700 | Directly probes the environment of the acetamido group's carbonyl, sensitive to hydrogen bonding. |

| Amide II (N-H Bend) | 1500 - 1600 | Complements Amide I in studying hydrogen bonding and conformational changes in the linker region. |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

While fluorescence and Raman spectroscopy provide information on the electronic and vibrational states of this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the definitive elucidation and verification of its chemical structure and that of its bioconjugates. nih.govresearchgate.net These two techniques offer complementary information that, when combined, provides an unambiguous structural assignment. nih.gov

Mass Spectrometry (MS) is primarily used to determine the precise molecular weight and elemental composition of a compound. nih.gov High-resolution MS can provide the atomic formula, which is the first crucial step in identifying an unknown molecule or confirming the successful synthesis of a target compound. nih.gov Furthermore, tandem MS (MS/MS) experiments involve the fragmentation of the parent ion, yielding a characteristic pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" that can be used to deduce the connectivity of atoms and identify specific structural motifs within the molecule, such as the xanthene core or the acetamido linker. nih.govnih.govhyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework of a molecule, revealing how atoms are connected and arranged in three-dimensional space. longdom.org It is a powerful tool for confirming the exact structure of this compound and for pinpointing the specific site of conjugation on a biomolecule. hyphadiscovery.com A standard dataset for structural elucidation includes several types of NMR experiments: hyphadiscovery.comresearchgate.net

¹H NMR: Identifies the different types of protons in the molecule and their relative numbers.

¹³C NMR: Identifies the different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three chemical bonds, helping to piece together molecular fragments. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms. hyphadiscovery.com

The integration of MS and NMR is a cornerstone of chemical analysis. nih.govnih.gov For a novel this compound bioconjugate, MS would first confirm that the conjugation reaction was successful by showing the expected molecular weight. NMR would then be used to determine the precise location of the dye on the biomolecule, for example, by identifying shifts in the signals of amino acid residues adjacent to the conjugation site.

| Technique | Information Provided | Application to this compound Bioconjugates |

| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. nih.govnih.gov | Confirms successful synthesis and conjugation; verifies the mass of the final product. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. nih.govhyphadiscovery.com | Helps identify the dye and the biomolecule parts of the conjugate and provides clues about the linkage. |

| ¹H and ¹³C NMR | Information on the chemical environment and number of hydrogen and carbon atoms. researchgate.net | Verifies the presence of all expected structural components of the dye and linker. |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity through bonds. hyphadiscovery.com | Provides unambiguous confirmation of the covalent structure and identifies the specific site of attachment on the biomolecule. |

Multivariate Spectroscopic Analysis in Complex Matrices

When this compound bioconjugates are used in realistic biological environments, such as cell lysates or tissues, the resulting spectroscopic data (e.g., fluorescence or Raman spectra) are often a complex mixture of signals from the probe, other endogenous molecules, and background noise. Extracting the specific signal of the bioconjugate and interpreting its response becomes a significant challenge. Multivariate spectroscopic analysis employs computational and statistical methods to deconstruct these complex datasets and isolate the meaningful chemical information. acs.orgmyfoodresearch.com

Methods like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) are particularly useful for analyzing data from techniques like fluorescence excitation-emission matrix (EEM) spectroscopy. acs.org An EEM is a 3D plot where fluorescence intensity is measured across a range of excitation and emission wavelengths, providing a comprehensive spectral fingerprint.

Multivariate Curve Resolution (MCR) is a powerful chemometric technique that aims to resolve mixed spectral data into the "pure" spectral components of the individual chemical species present and their corresponding concentration profiles. acs.org When analyzing a complex biological sample containing an this compound bioconjugate, MCR could be used to:

Deconstruct Overlapping Spectra: Separate the fluorescence spectrum of the bioconjugate from the autofluorescence of endogenous fluorophores (like NADH or flavins).

Quantify Components: Estimate the relative concentrations of the different fluorescent species in the mixture.

Identify Interacting States: Distinguish between the spectra of the free bioconjugate and the bioconjugate bound to its target, allowing for the study of binding events in a complex environment.

Another approach involves using Partial Least Squares Regression (PLSR), which is a multivariate calibration method. myfoodresearch.com This technique can be used to build a model that correlates the complex spectral data with a specific property of interest, such as the concentration of the this compound bioconjugate. This is particularly useful for quantitative analysis in turbid or highly autofluorescent media where simple intensity measurements would be inaccurate. myfoodresearch.com The integration of these advanced data analysis techniques is crucial for translating the high information content of spectroscopic data into reliable biochemical insights. nih.govacs.org

Applications of Acetamidotetramethylrhodamine As a Fluorescent Probe in Biological Systems

Biosensor Development Leveraging Acetamidotetramethylrhodamine Fluorescence

The unique photophysical properties of this compound have positioned it as a valuable fluorophore in the development of sophisticated biosensors. Its high fluorescence quantum yield, photostability, and sensitivity to the local environment make it an ideal reporter for detecting and quantifying biological molecules and processes.

Real-Time Detection and Quantification of Key Biomolecules (e.g., ADP, GDP)

A significant application of this compound is in the creation of biosensors for the real-time detection of crucial biomolecules like adenosine (B11128) diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP). These molecules are central to cellular energy metabolism and signal transduction.

One notable example is the development of a biosensor using a bacterial actin homolog, ParM, labeled with this compound. This biosensor, 5-ATR-ParM, demonstrates a significant increase in fluorescence upon binding to ADP. acs.org The design leverages the conformational change in ParM that occurs upon ADP binding. This change alters the local environment of the attached this compound, leading to a measurable change in its fluorescence signal. The biosensor exhibits a strong preference for ADP over ATP, enabling the detection of ADP even in the presence of high ATP concentrations. acs.org

This same tetramethylrhodamine-ParM biosensor has also been successfully adapted to monitor GDP in real-time. nih.govnih.gov The biosensor can detect micromolar concentrations of GDP against a background of millimolar GTP concentrations. nih.govnih.gov The fluorescence response is rapid, with a response time of less than 0.2 seconds, which allows for the real-time measurement of enzymatic reactions involving GTPases and GTP-dependent kinases. nih.govnih.gov

The following table summarizes the key characteristics of the this compound-based ParM biosensor for ADP and GDP detection:

| Analyte | Dissociation Constant (Kd) | Key Features | Reference |

| ADP | ~30 µM | ~15-fold signal increase upon binding; high selectivity over ATP. | acs.org |

| GDP | ~75 µM | Fast response time (<0.2 s); discriminates well against GTP. | nih.gov |

Organelle-Targeted Fluorescent Probes for Localized Bioinformation

This compound and its derivatives are integral to the design of organelle-targeted fluorescent probes, which are engineered to accumulate in specific subcellular compartments. nih.gov This targeted approach allows for the study of biochemical events within the unique microenvironments of organelles like mitochondria, lysosomes, and the Golgi apparatus. nih.govmdpi.com

The design of these probes typically involves three key components: a targeting moiety that directs the probe to a specific organelle, the fluorophore (such as a rhodamine derivative), and a recognition unit that interacts with the target analyte. By modifying the chemical structure of the probe, researchers can achieve selective localization. For instance, lipophilic cationic groups are often used to target the mitochondria, while moieties that become protonated in acidic environments can be used for lysosomal targeting. mdpi.com

These organelle-targeted probes have become invaluable tools for investigating a wide range of cellular processes, including the detection of reactive oxygen species (ROS), metal ions, and enzymatic activities with high spatial and temporal resolution. nih.govnih.gov The ability to monitor these events in specific organelles provides crucial insights into cellular physiology and the pathogenesis of various diseases.

Cellular and Molecular Imaging Applications

The bright and stable fluorescence of this compound makes it a powerful tool for a wide range of cellular and molecular imaging applications. These techniques provide unparalleled insights into the intricate workings of living cells and biological systems.

Subcellular Localization Studies

This compound is frequently used to label proteins and other biomolecules to determine their subcellular localization. By conjugating this fluorophore to a molecule of interest, researchers can visualize its distribution within the cell using fluorescence microscopy.

For example, in studies of protein trafficking, a protein can be tagged with this compound to follow its movement between different cellular compartments. This approach has been used to study the nuclear-cytoplasmic shuttling of proteins and the localization of proteins to specific organelles. The high photon output of rhodamine dyes allows for clear visualization even at low expression levels of the tagged protein.

Monitoring Dynamic Biological Processes in vitro and in vivo

The ability to monitor biological processes as they occur is crucial for understanding their underlying mechanisms. This compound-based probes are well-suited for tracking dynamic events in both cultured cells (in vitro) and living organisms (in vivo). nih.gov

The real-time detection of ADP and GDP by the rhodamine-ParM biosensor is a clear example of monitoring dynamic enzymatic reactions. nih.govnih.gov This allows for the detailed kinetic analysis of ATPases and GTPases, which are involved in a vast array of cellular functions. nih.gov Furthermore, fluorescent probes incorporating rhodamine derivatives have been developed to visualize the dynamic changes in the concentration of various ions and small molecules within living cells, providing a window into cellular signaling and metabolism. The development of such molecular imaging techniques is crucial for both basic research and for applications in drug discovery and development. github.ionih.gov

Analysis of Filamentous Actin Dynamics (e.g., F-actin diffusion)

This compound and its derivatives are valuable tools for the visualization and analysis of filamentous actin (F-actin) dynamics. By covalently labeling actin monomers, typically at the cysteine-374 residue, researchers can directly observe complex cellular processes such as filament growth, treadmilling, branching, and diffusion using fluorescence microscopy.

One of the primary advantages of using tetramethylrhodamine (B1193902) (TMR)-labeled actin over other probes, such as fluorescently tagged phalloidin, is that it does not artificially stabilize the actin filament. Phalloidin binds tightly to F-actin and inhibits its depolymerization, which is problematic for studying the natural, dynamic behavior of the cytoskeleton. In contrast, TMR-actin can co-polymerize with unlabeled actin and participate in the dynamic processes of assembly and disassembly, offering a more authentic window into cytoskeletal rearrangements.

Research utilizing Total Internal Reflection Fluorescence Microscopy (TIRFm) has enabled the direct measurement of kinetic parameters for actin polymerization and depolymerization at the single-filament level. By observing individual TMR-labeled actin filaments, precise rate constants can be determined, providing quantitative insights into actin dynamics.

| Process | Filament End | Condition | Measured Rate Constant |

|---|---|---|---|

| Association (Elongation) | Barbed End | Mg-ATP-actin | 7.4 µM-1s-1 |

| Association (Elongation) | Pointed End | Mg-ATP-actin | 0.56 µM-1s-1 |

| Dissociation (Depolymerization) | Barbed End | Mg-ATP-actin | 0.89 s-1 |

| Dissociation (Depolymerization) | Pointed End | Mg-ATP-actin | 0.19 s-1 |

| Dissociation (Depolymerization) | Barbed End | Mg-ADP-actin | 1.52 s-1 |

| Dissociation (Depolymerization) | Pointed End | Mg-ADP-actin | 0.26 s-1 |

Investigation of Myosin Cross-Bridge States and Motions in Muscle Fibers

The study of muscle contraction at the molecular level relies on understanding the cyclical interaction between myosin heads and actin filaments, known as the cross-bridge cycle. This compound (ATR) has been employed as a site-specific fluorescent probe to investigate the conformational changes and motions of myosin during this process.

In a key study, isomers of ATR were covalently attached to a specific cysteine residue (Cys-707) on the myosin heavy chain in rabbit psoas muscle fibers. Using fluorescence polarization, researchers monitored the orientation of the ATR probe to detect structural changes within the myosin head following the rapid release of caged nucleotides like ATP and ADP.

The experiments revealed significant and rapid changes in the fluorescence polarization signal upon the photolysis of caged ATP, with these changes completing well before the generation of force. nih.gov A similar response was observed with caged ADP, despite it producing a negligible change in force. nih.gov Conversely, when the muscle fibers were subjected to rapid length steps, the polarization signal from the ATR probe remained almost constant. nih.gov These findings suggest that the structural rearrangements at the labeled site on myosin, as reported by the ATR probe, are not directly coupled to the force-generating power stroke of the cross-bridge cycle. Instead, they may represent an earlier step in the communication pathway between the nucleotide-binding site and the actin-binding site of the myosin head. nih.gov

| Experimental Condition | Observation | Interpretation |

|---|---|---|

| Photolysis of Caged ATP | Large, rapid change in fluorescence polarization, preceding force generation. nih.gov | Indicates a structural change in the myosin head associated with nucleotide binding or initial interaction steps. nih.gov |

| Photolysis of Caged ADP | Polarization change similar to ATP, but with minimal force generation. nih.gov | The observed conformational change is not directly linked to the power stroke. nih.gov |

| Rapid Length Steps (Active & Rigor States) | Fluorescence polarization signal remained almost constant. nih.gov | The probe's orientation is not sensitive to the mechanical strain that elicits force, separating this structural change from the force-producing event. nih.gov |

Fluorescent Probes for Protein Aggregation Studies (e.g., α-synuclein fibrils, amyloid-β)

The aggregation of proteins such as amyloid-β (Aβ) and α-synuclein is a central pathological hallmark of several neurodegenerative diseases. Fluorescent probes are critical for studying the kinetics and mechanisms of this process. While Thioflavin T (ThT) is a widely used dye for detecting mature amyloid fibrils, it is less effective at reporting on the early-stage formation of soluble oligomers, which are considered highly neurotoxic.

Tetramethylrhodamine (TMR) has been successfully used to overcome this limitation. In a novel assay, Aβ peptides were labeled with TMR at an N-terminal lysine (B10760008) residue. nih.gov The basis of this method is fluorescence self-quenching; as the TMR-labeled Aβ monomers aggregate into oligomers and fibrils, the close proximity of the TMR molecules leads to a time-dependent decrease in fluorescence intensity. nih.gov

This technique allows for the characterization of the entire aggregation pathway, revealing three distinct kinetic phases: an initial oligomerization phase, an intermediate phase, and a final growth phase. nih.gov Because the TMR fluorescence is sensitive to the earliest oligomerization steps, it provides crucial information that is missed by the ThT assay. nih.gov This makes TMR-labeled proteins a powerful tool for quantitative analysis of monomer-to-oligomer transitions and for screening inhibitors that target the initial, most pathogenic stages of protein aggregation. nih.gov

Contributions to Advanced Imaging Research Techniques

This compound and related rhodamine dyes have been instrumental in the advancement of high-resolution imaging techniques that overcome the diffraction limit of light. Their high brightness, excellent photostability, and amenability to chemical modification make them ideal fluorophores for a range of super-resolution and single-molecule applications. researchgate.netabberior.rocks

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the area of signal emission. Rhodamine dyes, including TMR, are well-suited for STED imaging. researchgate.netsigmaaldrich.comnih.gov They can be efficiently de-excited by commonly used STED lasers (e.g., 592 nm or 660 nm), enabling the visualization of subcellular structures with a resolution significantly below 80 nm. sigmaaldrich.comnih.gov

Stochastic Optical Reconstruction Microscopy (STORM): STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing single molecules over thousands of frames, a super-resolution image is reconstructed. Rhodamine-based dyes are a major focus of development for dSTORM (direct STORM) due to their favorable photoswitching characteristics, which can be optimized through chemical modification to enhance blinking and brightness for high-quality imaging. biotium.combohrium.com

Fluorescence Resonance Energy Transfer (FRET): FRET is a technique that measures the proximity between two fluorophores on a nanometer scale, making it a "molecular ruler" for studying molecular interactions and conformational changes. nih.gov Tetramethylrhodamine is frequently used as an acceptor fluorophore in FRET pairs. nih.govcgohlke.com A classic and widely used FRET pair consists of fluorescein (B123965) as the donor and tetramethylrhodamine as the acceptor. nih.gov When these two molecules are in close proximity (typically within 1-10 nm), excitation of the fluorescein donor can result in non-radiative energy transfer to the tetramethylrhodamine acceptor, which then emits fluorescence. This energy transfer provides a sensitive measure of the distance between the labeled molecules.

Investigation of Molecular Interactions Involving Acetamidotetramethylrhodamine

Protein-Ligand Binding Interactions

Fluorescence Polarization (FP) is a widely used technique to study the binding of a small, fluorescently labeled ligand to a larger protein. When a fluorophore like Acetamidotetramethylrhodamine is excited with plane-polarized light, it emits partially polarized light. The degree of polarization is dependent on the molecule's rotational diffusion rate. A small, rapidly tumbling fluorescent ligand will have a low polarization value. Upon binding to a much larger protein, the rotational motion of the ligand is significantly slowed, resulting in a higher polarization value. This change in polarization can be used to quantify binding affinity.

In a typical FP-based binding assay, a constant concentration of the this compound-labeled ligand is titrated with increasing concentrations of the protein. The resulting increase in fluorescence polarization is measured and plotted against the protein concentration to generate a binding curve, from which the dissociation constant (Kd) can be determined.

For instance, 5-Carboxytetramethylrhodamine (TAMRA), a derivative of tetramethylrhodamine (B1193902), has been used to label peptides derived from histone H3. bmglabtech.com The binding of these TAMRA-conjugated peptides to the LSD1-CoREST1 protein complex was analyzed using FP. bmglabtech.com The assay principle relies on the significant size difference between the small, fluorescently labeled peptide and the large protein complex.

Table 1: Fluorescence Polarization Assay Principle

| State | Molecular Complex | Rotational Speed | Emitted Light Polarization |

|---|---|---|---|

| Unbound | Labeled Ligand | Fast | Low |

| Bound | Labeled Ligand + Protein | Slow | High |

This method allows for the real-time measurement of binding events in solution without the need for separation of bound and free ligand, making it a powerful tool for characterizing protein-ligand interactions. bmglabtech.comresearchgate.net

Protein-Protein Interaction Analysis

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying protein-protein interactions (PPIs) in living cells. nih.gov FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically within 1-10 nm). nih.gov For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. nih.gov

This compound and its derivatives are commonly used as acceptor fluorophores in FRET-based PPI studies. They can be paired with donor fluorophores such as cyan fluorescent protein (CFP) or green fluorescent protein (GFP). In a typical experiment, two proteins of interest are genetically fused to the donor and acceptor fluorophores, respectively. If the two proteins interact, the donor and acceptor are brought into close proximity, leading to FRET. This is observed as a decrease in the donor's fluorescence emission and an increase in the acceptor's "sensitized" emission. nih.gov

The efficiency of FRET is highly dependent on the distance between the donor and acceptor, providing a spectroscopic "ruler" to monitor the formation and dissociation of protein complexes. nih.govresearchgate.net By measuring the change in FRET efficiency, researchers can gain insights into the dynamics and stoichiometry of protein-protein interactions within their native cellular environment.

Enzymatic Activity Monitoring

The fluorescence properties of this compound can be exploited to design assays for monitoring enzyme activity. One common approach is based on fluorescence quenching. nih.gov In these assays, a substrate is labeled in such a way that the fluorophore's emission is quenched. Enzymatic modification of the substrate leads to a conformational change or cleavage event that separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.

A specific application involves the use of a dual-TAMRA labeling system to create a self-quenching substrate. When two TAMRA moieties are brought into close proximity, they can form a non-fluorescent ground-state dimer, which efficiently quenches their fluorescence. mdpi.comnih.govbiorxiv.org This principle has been applied to develop an activity assay for alkaline phosphatase. mdpi.com

In this system, a TAMRA-labeled O-phosphorylethanolamine serves as the enzyme substrate, and a TAMRA-labeled phosphate-binding tag molecule (Phos-tag) acts as a quencher. mdpi.com In the absence of the enzyme, the substrate and the Phos-tag form a complex, bringing the two TAMRA molecules close together and quenching their fluorescence. mdpi.com When alkaline phosphatase hydrolyzes the phosphate group from the substrate, the substrate is released from the Phos-tag, separating the TAMRA moieties and restoring fluorescence. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Table 2: TAMRA/TAMRA Fluorescence Quenching Assay for Alkaline Phosphatase

| Step | Components | TAMRA Proximity | Fluorescence State |

|---|---|---|---|

| 1 | TAMRA-Substrate + TAMRA-Phos-tag | Close | Quenched (Low) |

| 2 | Alkaline Phosphatase Action | N/A | N/A |

| 3 | Product + TAMRA-Phos-tag | Distant | Fluorescent (High) |

This type of continuous, fluorescence-based kinetic assay allows for real-time monitoring of enzymatic reactions and is suitable for high-throughput screening of enzyme inhibitors. creative-biogene.comtipbiosystems.com

Effect of Microenvironment on Probe Fluorescence (e.g., Polarity, Viscosity)

The fluorescence emission of rhodamine dyes, including this compound, is sensitive to the polarity and viscosity of its local microenvironment. nih.govjournalcsij.com Changes in the solvent environment can modify the energy difference between the ground and excited states of the fluorophore, leading to shifts in the emission spectrum (solvatochromism). journalcsij.comevidentscientific.com

Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission of polar fluorophores. evidentscientific.com This occurs because polar solvent molecules can reorient around the excited state dipole of the fluorophore, a process known as solvent relaxation, which lowers the energy of the excited state. evidentscientific.com The extent of this shift can provide information about the polarity of the fluorophore's binding site on a protein or within a membrane. For example, the movement of a tryptophan residue from a non-polar protein interior to a polar aqueous environment upon protein denaturation results in a significant red shift in its fluorescence emission. evidentscientific.com

The fluorescence intensity and quantum yield of certain rhodamine derivatives can also be influenced by the viscosity of the medium. This sensitivity allows them to be used as "molecular rotors" to probe the microviscosity of environments like cell membranes or the interior of protein complexes. nih.gov The absorbance spectra and extinction coefficients of dye-protein conjugates can be strongly affected by changes in the chromophore microenvironment, which may occur at high dye-to-protein labeling ratios. nih.govumich.edu

Quantitative Analysis of Biomolecular Mobility and Hydrodynamic Properties

This compound is used as a fluorescent label in techniques that measure the mobility and size of biomolecules, such as Fluorescence Anisotropy (FA) and Fluorescence Correlation Spectroscopy (FCS).

Fluorescence Anisotropy (FA) measures the rotational diffusion of a fluorescently labeled molecule. As mentioned in the context of protein-ligand binding, the anisotropy value is sensitive to the size and shape of the molecule to which the fluorophore is attached. researchgate.net By measuring the steady-state or time-resolved fluorescence anisotropy, one can determine the rotational correlation time of the molecule, which is related to its hydrodynamic volume and the viscosity of the solution. This makes FA a valuable tool for studying changes in protein conformation, aggregation, or binding events that alter the molecule's effective size. researchgate.netnih.gov

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluorescence intensity fluctuations within a tiny, fixed observation volume (typically on the order of a femtoliter). nih.govuni-goettingen.de As fluorescently labeled molecules diffuse in and out of this volume, they cause fluctuations in the detected fluorescence signal. By applying a temporal autocorrelation analysis to these fluctuations, the average transit time of the molecules through the volume can be determined. nih.gov

This transit time is directly related to the molecule's translational diffusion coefficient (D). Using the Stokes-Einstein equation, the diffusion coefficient can then be used to calculate the hydrodynamic radius (Rh) of the molecule. nih.govuni-goettingen.de FCS is extremely sensitive, allowing for measurements at very low (nanomolar) concentrations. uni-goettingen.denih.gov It has been used with tetramethylrhodamine-labeled α-bungarotoxin to study its interaction kinetics with the acetylcholine receptor by monitoring changes in diffusion coefficients upon binding. nih.gov

Table 3: Techniques for Analyzing Biomolecular Mobility

| Technique | Measured Property | Derived Parameter(s) | Information Obtained |

|---|---|---|---|

| Fluorescence Anisotropy (FA) | Rotational Diffusion | Rotational Correlation Time | Molecular size, shape, binding |

| Fluorescence Correlation Spectroscopy (FCS) | Translational Diffusion | Diffusion Coefficient, Hydrodynamic Radius | Molecular size, concentration, interaction kinetics |

These methods provide quantitative insights into the dynamic properties of biomolecules, which are crucial for understanding their function in complex biological systems.

Computational and Theoretical Studies on Acetamidotetramethylrhodamine

Molecular Dynamics Simulations of Acetamidotetramethylrhodamine Bioconjugates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions. uni-osnabrueck.de For bioconjugates of this compound, MD simulations offer critical insights into how the fluorescent label affects the structure and dynamics of the target biomolecule and, conversely, how the biomolecular environment influences the behavior of the dye.

Researchers utilize MD simulations to investigate several aspects of rhodamine-labeled bioconjugates:

Conformational Dynamics: The attachment of a dye can potentially alter the natural conformational states and dynamics of flexible biomolecules like peptides or intrinsically disordered proteins. tum.de MD simulations can compare the conformational ensembles of labeled and unlabeled peptides to assess the impact of the fluorophore. For instance, simulations have shown that terminal fluorescent labels can interact via π-stacking, trapping the conformation of a peptide in a single dominant state. tum.de

Dye-Biomolecule Interactions: Atomistic MD simulations can reveal the specific interactions between the rhodamine dye and the surface of the biomolecule. These interactions, including hydrophobic and electrostatic forces, determine the orientation and mobility of the dye, which in turn affects its photophysical properties. uni-osnabrueck.de Studies on rhodamine dyes interacting with model membranes have used MD to detail their location, orientation, and hydrogen bonding with lipids. nih.govmdpi.com

Environmental Effects: The local environment around the dye, including water molecules and ions, plays a crucial role in its fluorescence. MD simulations explicitly model the solvent and can be used to understand how the dye's accessibility to the solvent is modulated by the bioconjugate's structure. acs.org

Self-Quenching Mechanisms: Tetramethylrhodamine (B1193902) (TMR) is known to self-quench when two dye molecules are in close proximity. nih.govrsc.org MD simulations can be employed to explore the conformational landscape of doubly-labeled biomolecules, providing insight into the distances and orientations that lead to the formation of non-fluorescent dimers.

By providing a dynamic, atom-level picture, MD simulations complement experimental techniques and aid in the interpretation of fluorescence data. uni-osnabrueck.denih.gov They are an invaluable tool for understanding how the properties of both the dye and the biomolecule are intertwined in a bioconjugate system.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Interaction Analysis

To accurately study the photophysical properties of a fluorescent probe like this compound within a complex biological system, a purely classical approach like MD is insufficient. The electronic transitions that govern fluorescence are quantum mechanical phenomena. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by combining the strengths of both QM and MM approaches. wikipedia.org

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This region contains the part of the system where the key electronic events occur. For a rhodamine bioconjugate, this is typically the fluorophore itself. This region is treated with a high-level, computationally expensive quantum mechanics method. mdpi.com

The MM Region: The rest of the system, including the protein, solvent, and other environmental components, is treated using a classical molecular mechanics force field. This approach is computationally efficient and allows for the simulation of large systems. wikipedia.org

The power of the QM/MM approach lies in its ability to model the fluorophore's electronic structure while accounting for the influence of the surrounding environment. mdpi.com This is crucial because the environment can significantly alter the probe's absorption and emission spectra through electrostatic interactions. nih.gov

Applications of QM/MM in the analysis of fluorescent probes include:

Predicting Spectroscopic Properties: QM/MM can be used to calculate the absorption and fluorescence emission energies of a probe in a specific environment, such as a protein binding pocket or a lipid membrane. mdpi.comnih.gov This helps in understanding spectral shifts observed experimentally. For rhodamine dyes, theoretical studies have shown that including environmental effects, such as solvent water, is critical for accurate structural and spectral representation. researchgate.net

Investigating Environmental Effects: The method allows for a detailed analysis of how specific interactions (e.g., hydrogen bonds, electrostatic fields from nearby residues) influence the probe's ground and excited state electronic structure. This can explain phenomena like fluorescence quenching or enhancement. nih.gov

Understanding Reaction Mechanisms: For probes that are involved in chemical reactions, QM/MM can be used to model the reaction pathway, including transition states and intermediates, providing a level of detail unattainable with MM alone. wikipedia.org

By bridging quantum and classical mechanics, QM/MM provides a robust framework for analyzing the complex interactions between a fluorescent probe and its biological host, leading to a deeper understanding of its function and guiding the design of new probes with tailored photophysical properties. nih.gov

Pharmacophore Modeling and Ligand Design Principles Related to Fluorescent Probes

Pharmacophore modeling is a cornerstone of computer-aided drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. tum.dersc.org This concept is directly applicable to the design of fluorescent probes, where the "pharmacophore" is the molecular fragment responsible for binding to a target, while the fluorophore (like this compound) acts as a reporter.

A fluorescent ligand is typically composed of three key components:

Pharmacophore: The portion of the molecule that recognizes and binds to the specific biological target of interest.

Fluorophore: The light-emitting component, such as a rhodamine derivative, that signals the binding event.

Linker: A chemical chain that connects the pharmacophore and the fluorophore, providing spatial separation and flexibility to ensure that neither component interferes with the function of the other.

The rational design of fluorescent probes involves optimizing each of these components. Pharmacophore models can be generated in two primary ways:

Ligand-Based Modeling: When the 3D structure of the target is unknown, a model can be built by superimposing a set of known active ligands and extracting their common chemical features. rsc.orgnih.gov

Structure-Based Modeling: If the structure of the target protein is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. tum.de

Machine Learning Applications in Probe Design and Interaction Prediction

The traditional design of fluorescent probes has often been a laborious, trial-and-error process. However, the advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field by enabling rapid, data-driven design and prediction. nih.gov These advanced computational tools can analyze vast datasets of chemical structures and their properties to uncover complex structure-property relationships that are not intuitively obvious. mdpi.com

Machine learning models are being applied to several key challenges in fluorescent probe design:

Prediction of Photophysical Properties: A significant challenge in probe design is accurately predicting a molecule's excitation and emission wavelengths. Researchers have successfully developed deep learning models, such as multilayer interaction convolutional networks (MICNet), trained on large datasets of rhodamine probes. These models can predict excitation and emission wavelengths with high accuracy, drastically accelerating the development of probes with specific spectral characteristics. acs.orgresearchgate.net

Prediction of Targeting and Localization: AI algorithms can be trained to predict how a fluorescent probe will behave in a cellular environment. For example, a multilevel framework using ML has been developed to predict whether a probe will target a specific subcellular organelle, such as the mitochondria. nih.gov This allows for the in silico screening and rational design of organelle-targeted probes, improving efficiency and reducing reliance on empirical testing. nih.gov

Generative Models for De Novo Design: Beyond prediction, AI techniques like generative models and reinforcement learning can be used to design entirely new molecular structures with desired properties. researchgate.net These models can learn the underlying principles of what makes a good fluorophore and then generate novel candidates with enhanced features, such as improved photostability or cell permeability. researchgate.net

The success of these ML applications relies heavily on the availability of large, high-quality datasets. By integrating high-throughput synthesis and screening with predictive ML models, researchers are creating a closed-loop system where experimental feedback is used to iteratively refine and improve the design algorithms, leading to ever more precise and reliable fluorescent probes. mdpi.comacs.org

Table 1: Performance of Machine Learning Models in Fluorescent Probe Design This table summarizes the reported performance of various machine learning models in predicting the properties of fluorescent probes.

| Model / Application | Target Property | Performance Metric | Value | Reference |

|---|---|---|---|---|

| MICNet (Rhodamine Probes) | Excitation Wavelength | Mean Relative Error (MRE) | 0.1% | acs.orgresearchgate.net |

| MICNet (Rhodamine Probes) | Emission Wavelength | Mean Relative Error (MRE) | 0.4% | acs.orgresearchgate.net |

| B-McoL (Mitochondria Probes) | Colocalization Ability | Accuracy (Test Set) | 0.963 | nih.gov |

| B-McoL (Mitochondria Probes) | Colocalization Ability | AUC (Cross-Validation) | 0.98 | nih.gov |

| M-PvsP (Organelle Probes) | Specific Organelle Targeting | Accuracy (Test Set) | 0.809 | nih.gov |

| M-PvsP (Organelle Probes) | Specific Organelle Targeting | AUC (Test Set) | 0.932 | nih.gov |

Future Directions and Emerging Research Avenues for Acetamidotetramethylrhodamine

Development of Novel Acetamidotetramethylrhodamine Derivatives with Enhanced Photophysical Characteristics

The quest for brighter, more photostable, and spectrally diverse fluorescent probes is a major driver in bioimaging research. While this compound already possesses favorable characteristics, there is ongoing research to further enhance its capabilities. Future developments are likely to focus on:

Fine-Tuning Spectral Properties: Researchers are exploring synthetic strategies to create derivatives of this compound with tailored absorption and emission profiles. This includes developing new rhodamine-based dyes with far-red shifted emissions that can penetrate deeper into biological tissues, making them ideal for in vivo imaging. wiley.comsciencedaily.com By systematically modifying the chemical structure, scientists can create a palette of rhodamine dyes spanning the color spectrum, allowing for more complex multicolor imaging experiments. eurekalert.org

Enhanced Brightness and Photostability: A significant area of research involves the creation of rhodamine derivatives with increased quantum yields and resistance to photobleaching. The "Janelia Fluor" dyes are a prime example of how structural modifications, such as the introduction of an azetidine (B1206935) ring, can dramatically improve the brightness and photostability of rhodamine-based fluorophores. wiley.comsciencedaily.com These principles can be applied to generate more robust this compound derivatives for demanding applications like super-resolution microscopy. microscopyu.comresearchgate.net

Fluorogenic Probes: A key advancement is the development of fluorogenic derivatives that are cell-permeable and only become fluorescent upon binding to their target. researchgate.netnih.gov This "turn-on" mechanism significantly reduces background noise and improves the signal-to-noise ratio in live-cell imaging. Future research will likely focus on creating this compound derivatives that exist in a non-fluorescent, spirocyclic state and transition to a fluorescent form upon target engagement. nih.gov

| Property | Current State of this compound | Future Development Goals |

| Excitation/Emission Maxima | ~555 nm / ~580 nm | Tunable across the visible and near-infrared spectrum |

| Photostability | Good | Excellent, suitable for long-term imaging and super-resolution |

| Brightness (Quantum Yield) | High | Maximized for single-molecule detection |

| Cell Permeability | Moderate | Enhanced for efficient live-cell labeling |

| Fluorogenicity | Generally fluorescent | "Turn-on" probes with low background fluorescence |

Integration of this compound with Advanced Sensor Technologies for Specific Analytes

The ability to visualize and quantify specific molecules within their native cellular environment is crucial for understanding biological processes. This compound serves as an excellent scaffold for the development of highly specific biosensors.

Enzyme Activity Probes: Researchers are designing this compound-based probes that can report on the activity of specific enzymes. thno.orgmdpi.comnih.govnih.gov These sensors often employ a "turn-on" fluorescence mechanism where the fluorophore is initially quenched and then releases its fluorescence upon enzymatic cleavage of a specific recognition motif. This approach allows for the real-time monitoring of enzymatic activity in living cells.

Fluorescence Resonance Energy Transfer (FRET) Sensors: this compound is frequently used as an acceptor in FRET-based sensors. nih.govrsc.orgyoutube.com By pairing it with a suitable donor fluorophore, researchers can create sensors that report on molecular proximity and conformational changes in proteins. nih.govmdpi.com These sensors are invaluable for studying protein-protein interactions and cellular signaling pathways. nih.gov

Labeled Peptides for Cellular Imaging: Peptides labeled with tetramethylrhodamine (B1193902) (TAMRA) are widely used to track cellular uptake, subcellular localization, and real-time trafficking of biomolecules in living cells. sb-peptide.comlifetein.comnih.govexplorationpub.comnih.gov For instance, TAMRA-conjugated cell-penetrating peptides allow for the visualization of intracellular delivery mechanisms. lifetein.com

| Analyte | Sensing Strategy | Potential Application |

| Enzymes (e.g., Caspases) | Enzyme-cleavable linker | Monitoring apoptosis |

| Protein Conformations | FRET with a donor fluorophore | Studying protein folding and function |

| Cellular Uptake | Labeled cell-penetrating peptides | Assessing drug delivery mechanisms |

| Specific Proteins | Labeled antibodies or affibodies | Localizing proteins within cells |

Expansion into Multi-Modal Imaging Platforms

To gain a more comprehensive understanding of complex biological systems, researchers are increasingly turning to multimodal imaging, which combines the strengths of different imaging techniques. This compound is being integrated into probes that can be detected by multiple imaging modalities.

A notable example is the development of a dual-modality imaging agent for targeting wild-type epidermal growth factor receptor (wtEGFR) in tumors. nih.gov This agent consists of a peptide labeled with both Technetium-99m (a radioisotope for gamma camera imaging) and tetramethylrhodamine (for fluorescence imaging). nih.gov This dual-labeled probe allows for both sensitive whole-body imaging and high-resolution microscopic visualization of the target. nih.gov

Future research in this area will likely focus on creating more sophisticated multimodal probes that combine:

Fluorescence and Magnetic Resonance Imaging (MRI): By incorporating a paramagnetic metal ion, this compound derivatives could serve as contrast agents for both optical and magnetic resonance imaging, providing both high-resolution anatomical and functional information. nih.govmdpi.com

Fluorescence and Photoacoustic Imaging (PAI): The strong optical absorption of rhodamine dyes makes them suitable candidates for development as photoacoustic contrast agents, enabling deeper tissue imaging than traditional fluorescence microscopy. fortunejournals.com